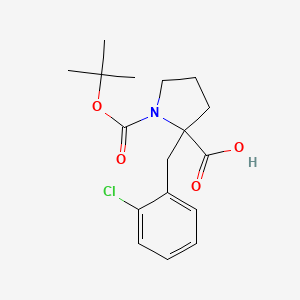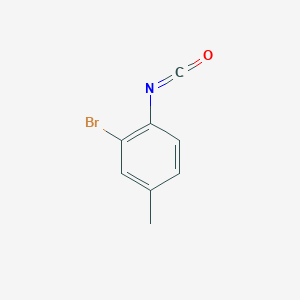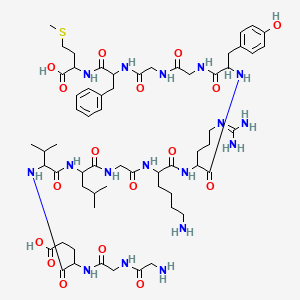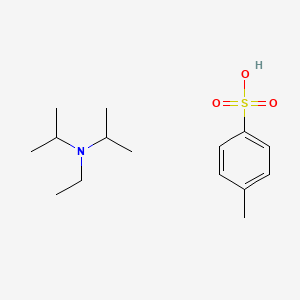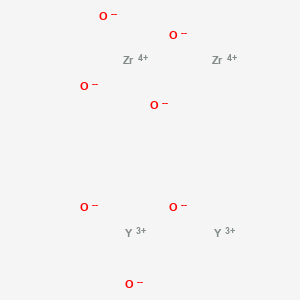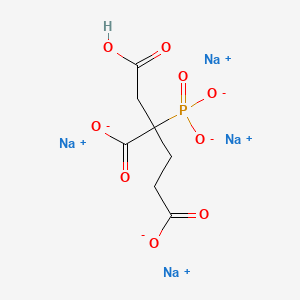
PSS-Vinyl-Heptaisobutyl substituted
Übersicht
Beschreibung
PSS-Vinyl-Heptaisobutyl substituted, also known as 1-Vinyl-3,5,7,9,11,13,15-isobutylpentacyclo-[9.5.1.13,9.15,15.17,13]octasiloxane, is a polyhedral oligomeric silsesquioxane (POSS) derivative. This compound is characterized by its unique cage-like structure, which imparts exceptional thermal and mechanical properties. It is widely used in various industrial applications, particularly in the development of advanced materials and nanocomposites .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Mode of Action
It is known that the compound interacts with its targets, leading to changes at the molecular level . More detailed information about the interaction between the compound and its targets requires further investigation.
Pharmacokinetics
The compound is soluble in tetrahydrofuran (THF), chloroform, and hexane, but insoluble in acetonitrile . This solubility profile may influence the compound’s bioavailability and distribution within the body. Further pharmacokinetic studies are needed to fully understand the ADME properties of PSS-Vinyl-Heptaisobutyl substituted.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PSS-Vinyl-Heptaisobutyl substituted typically involves the reaction of vinyl-substituted silanes with heptaisobutyl-substituted silsesquioxanes. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in the synthesis include tetrahydrofuran (THF) and chloroform, while the reaction temperature is maintained between 213-219°C .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through techniques such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
PSS-Vinyl-Heptaisobutyl substituted undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction: The compound can be reduced to form different derivatives with altered properties.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives. These products are often used as intermediates in the synthesis of more complex compounds .
Vergleich Mit ähnlichen Verbindungen
PSS-Vinyl-Heptaisobutyl substituted is unique due to its specific substitution pattern and cage-like structure. Similar compounds include:
PSS-Octavinyl substituted: This compound has multiple vinyl groups, which can participate in various chemical reactions, making it versatile for different applications.
PSS-(2,3-Propanediol)propoxy-Heptaisobutyl substituted:
PSS-(1-Propylmethacrylate)-Heptaisobutyl substituted: This compound is used in the synthesis of advanced polymers and materials due to its unique properties.
In comparison, this compound stands out for its balance of thermal stability, mechanical strength, and versatility in chemical reactions .
Eigenschaften
IUPAC Name |
1-ethenyl-3,5,7,9,11,13,15-heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H66O12Si8/c1-16-43-31-44(17-24(2)3)34-47(20-27(8)9)36-45(32-43,18-25(4)5)38-49(22-29(12)13)39-46(33-43,19-26(6)7)37-48(35-44,21-28(10)11)41-50(40-47,42-49)23-30(14)15/h16,24-30H,1,17-23H2,2-15H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYPHYFVIQJBFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C=C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H66O12Si8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409013 | |
| Record name | AGN-PC-0LNMQP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
843.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444315-18-8 | |
| Record name | AGN-PC-0LNMQP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,7Z,10S)-4-[[(2S,3S)-6-Amino-1-[[(2S)-5,5-dichloro-2-[(2,2-dihydroxyacetyl)amino]-4-methylpentanoyl]amino]-3-hydroxy-1-oxohexan-2-yl]amino]-7-(chloromethylidene)-14-hydroxy-5,8,13-trioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.3.0]pentadec-1(12)-ene-10-carboxylic acid](/img/structure/B1599321.png)
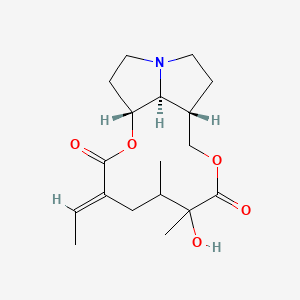
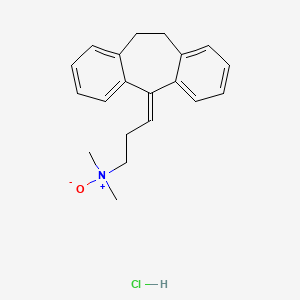
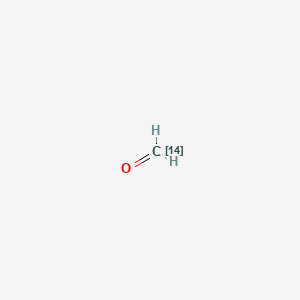
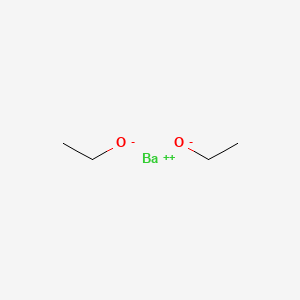
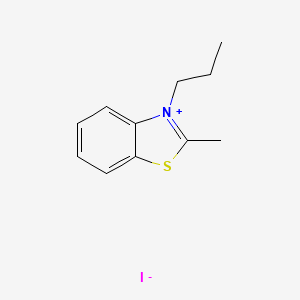
![[[5-(6-Aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2,3,4-trihydroxy-5-oxopentyl) hydrogen phosphate](/img/structure/B1599332.png)
